5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol
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Overview
Description
5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol is a heterocyclic compound that features a pyrazole ring fused with an oxazine ring
Preparation Methods
The synthesis of 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound, investigating its interactions with biological targets.
Medicine: It is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to receptors, altering cellular functions and signaling pathways.
Comparison with Similar Compounds
5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol can be compared with other heterocyclic compounds such as:
- 3-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride
- 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid
These compounds share structural similarities but differ in their functional groups and specific applications
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-8-6(10-4-5)1-2-7-8/h1-2,5,9H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIRNWYMLTVIOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=NN21)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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